molecular formula C19H22BClO3 B6320993 2-(4-Benzyloxy-2-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 2096998-24-0

2-(4-Benzyloxy-2-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

Cat. No.: B6320993
CAS No.: 2096998-24-0
M. Wt: 344.6 g/mol
InChI Key: NFQFGMCUMVWWLW-UHFFFAOYSA-N
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Description

2-(4-Benzyloxy-2-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a boron-containing organic compound. It is characterized by the presence of a benzyloxy group, a chlorophenyl group, and a dioxaborinane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyloxy-2-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the following steps:

    Starting Materials: The synthesis begins with 4-benzyloxy-2-chlorophenol and trimethyl borate.

    Formation of the Dioxaborinane Ring: The reaction between 4-benzyloxy-2-chlorophenol and trimethyl borate in the presence of a suitable catalyst, such as a Lewis acid, leads to the formation of the dioxaborinane ring.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzyloxy-2-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can lead to the formation of boron-containing alcohols or hydrocarbons.

    Substitution: The benzyloxy and chlorophenyl groups can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, aryl halides, and organometallic compounds are employed under various conditions, including the use of catalysts like palladium or nickel.

Major Products

The major products formed from these reactions include boronic acids, boronic esters, alcohols, and substituted aromatic compounds.

Scientific Research Applications

2-(4-Benzyloxy-2-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of boron-based pharmaceuticals.

    Industry: It is used in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 2-(4-Benzyloxy-2-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyloxy-2-chlorophenylboronic acid
  • 4-(Benzyloxy)-2-chlorophenyl)(methyl)sulfane
  • 2-Azido-1-(4-(benzyloxy)-2-chlorophenyl)ethanone

Uniqueness

2-(4-Benzyloxy-2-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to its dioxaborinane ring structure, which imparts distinct reactivity and stability compared to other boron-containing compounds. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new materials.

Properties

IUPAC Name

2-(2-chloro-4-phenylmethoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BClO3/c1-14-12-19(2,3)24-20(23-14)17-10-9-16(11-18(17)21)22-13-15-7-5-4-6-8-15/h4-11,14H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQFGMCUMVWWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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